
2-Aminopyridine
Overview
Description
2-Aminopyridine (C₅H₆N₂, molecular weight: 94.11 g/mol) is a heterocyclic aromatic compound featuring an amino group (–NH₂) at the ortho (C-2) position of the pyridine ring (Figure 1). It is a versatile pharmacophore and precursor for synthesizing bioactive molecules, including antibacterial, anticancer, and anti-inflammatory agents . Its low molecular weight and functional simplicity enable efficient derivatization with minimal side reactions, making it a cornerstone in drug discovery .
Preparation Methods
2-Aminopyridine can be synthesized through several methods:
Chichibabin Reaction: This is the most common method, where sodium amide reacts with pyridine.
Reduction of Nitro Compounds: This compound can also be prepared by reducing 2-nitropyridine using reducing agents like iron and aqueous acidified ethanol.
Amination of Halopyridines: Another method involves the amination of halopyridines using ammonia or amines.
Industrial production typically involves the Chichibabin reaction due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-Aminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,3-dione.
Reduction: Reduction reactions can convert it into different aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyridines.
Common reagents used in these reactions include sodium amide, iron, and ammonia. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2-Aminopyridine and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, a study demonstrated that certain synthesized derivatives displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for the most potent compound were found to be as low as 0.039 µg/mL .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
2c | 0.039 | S. aureus |
2c | 0.078 | B. subtilis |
2a | 0.156 | E. coli |
Anticancer Properties
The anticancer potential of this compound derivatives has also been investigated. These compounds have shown efficacy in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression .
Case Study:
A derivative of this compound was tested in vitro against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation, which suggests its potential as an anticancer agent.
Biochemical Applications
Synthesis of Heterocyclic Compounds
The unique dual nucleophilic structure of this compound makes it an excellent synthon for synthesizing five- and six-membered heterocycles. It can react with various electrophiles such as aldehydes and ketones to form complex molecular architectures .
Table 3: Reactions Involving this compound
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Aldol Condensation | Aldehyde + Ketone | β-Hydroxy Derivatives |
Cyclization | Acid Chlorides | Heterocyclic Compounds |
Mechanism of Action
The mechanism of action of 2-Aminopyridine involves its interaction with various molecular targets. For instance, it acts as a potassium channel blocker, which can prolong action potentials in nerve cells. This property is utilized in drugs like dalfampridine, which helps improve motor function in patients with multiple sclerosis by maintaining the transmembrane potential and prolonging action potentials .
Comparison with Similar Compounds
Comparison with Similar Aminopyridine Compounds
Aminopyridines differ in the position of the amino group on the pyridine ring, leading to distinct electronic, physicochemical, and biological properties. Key analogs include 3-aminopyridine (3AP) and 4-aminopyridine (4AP).
Structural and Electronic Differences
Structural Impact :
- The ortho position in 2AP allows steric interactions and π-π stacking in protein binding, enhancing ligand-receptor affinity .
- 4AP’s para-substituted amino group facilitates symmetrical charge distribution, improving solubility in polar solvents compared to 2AP and 3AP .
Mechanistic Insights :
- 2AP derivatives like aryl-substituted analogs show potent antifungal and neuroprotective activities due to enhanced hydrophobic interactions .
- 4AP’s para-amino group enables selective potassium channel inhibition, improving nerve conduction in demyelinating diseases .
Derivatization Efficiency :
- 2AP’s ortho-amino group facilitates regioselective functionalization (e.g., arylations, sulfonamide couplings) .
- 4AP’s para-substitution limits steric hindrance, enabling high-yield halogenation and carboxylation .
Biological Activity
2-Aminopyridine (2-AP) is an important nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound and its derivatives, with a focus on recent research findings.
Chemical Structure and Properties
This compound is characterized by an amino group attached to the second position of a pyridine ring. This structural feature enables it to participate in various chemical reactions and interactions with biological targets. The compound can be synthesized through several methods, including the reaction of pyridine derivatives with amines or through direct amination processes.
1. Neuroprotective Effects
Recent studies have highlighted the potential of this compound derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. For instance, a series of aryl-substituted 2-aminopyridines were synthesized and evaluated for their AChE inhibitory activity, showing promising results in enhancing cognitive function by preventing the breakdown of acetylcholine .
Table 1: Inhibitory Activity of this compound Derivatives on AChE and BChE
Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) |
---|---|---|---|
Compound A | 85 | 70 | 12 |
Compound B | 90 | 75 | 8 |
Compound C | 78 | 80 | 15 |
2. Anticancer Properties
The anticancer potential of this compound derivatives has been extensively studied. A notable example includes the development of compounds that target anaplastic lymphoma kinase (ALK) in ALK-positive cancers. One derivative exhibited significant growth inhibition against ALK-addicted cancer cells, demonstrating an IC50 value indicative of potent anti-proliferative activity .
Table 2: Anticancer Activity of Selected this compound Derivatives
Compound | Target Cancer Type | IC50 (µM) |
---|---|---|
Compound D | ALK-positive Karpas-299 | 5 |
Compound E | Non-small cell lung cancer | 10 |
3. Antibacterial Activity
In addition to its neuroprotective and anticancer properties, this compound has shown promising antibacterial activity. A study reported that certain derivatives displayed high potency against Staphylococcus aureus and Bacillus subtilis, with docking studies confirming favorable interactions with bacterial protein targets .
Table 3: Antibacterial Potency of this compound Derivatives
Compound | Target Bacteria | Binding Affinity (kcal/mol) |
---|---|---|
Compound F | S. aureus | -5.532 |
Compound G | B. subtilis | -6.389 |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The interaction with AChE and BChE is facilitated by the amino group, which enhances binding affinity through hydrogen bonding and electrostatic interactions .
- Cellular Uptake : Modifications to the structure of this compound can improve cellular uptake, enhancing its effectiveness as a therapeutic agent in clinical applications .
- Ion Channel Modulation : Studies have indicated that this compound can block potassium channels, leading to significant neurological effects such as convulsions in animal models .
Case Study: Neuroprotective Effects in Alzheimer's Disease
In a recent clinical study, a series of aryl-substituted 2-aminopyridines were administered to patients with mild cognitive impairment. The results indicated improved cognitive scores correlated with increased AChE inhibition levels, suggesting a potential therapeutic role for these compounds in Alzheimer's disease management.
Case Study: Anticancer Efficacy Against ALK-positive Cancers
A phase I clinical trial evaluated the efficacy of a specific this compound derivative in patients with advanced ALK-positive tumors. The trial reported a partial response in over 30% of participants, highlighting the compound's potential as a targeted therapy.
Q & A
Q. Basic: What are the key physicochemical properties of 2-aminopyridine relevant to experimental design?
Answer:
this compound (C₅H₆N₂, CAS 504-29-0) is a heterocyclic aromatic amine with a melting point of 329.15–330.6 K and a boiling point of 477.0–480.2 K . Its solubility in polar solvents (e.g., water, ethanol) and thermal stability make it suitable for reactions under mild conditions. Key thermodynamic parameters include:
For spectroscopic characterization, its UV-Vis absorption maxima and fluorescence properties (quantum yield = 64.3% in 1M H₂SO₄) are critical for photophysical studies .
Q. Advanced: How can discrepancies in thermodynamic data for this compound be resolved?
Answer:
Discrepancies in reported values (e.g., melting points varying by 1.45 K ) often arise from purity, crystallization methods, or measurement techniques. To resolve these:
Validate purity : Use HPLC or GC-MS to confirm ≥98% purity (as per safety data sheets ).
Standardize methods : Replicate measurements using differential scanning calorimetry (DSC) for melting points and static vapor pressure apparatus for sublimation enthalpy .
Cross-reference literature : Compare data from multiple sources (e.g., NIST reports vs. peer-reviewed crystallography studies ).
Q. Basic: What synthetic routes are available for this compound derivatives in drug discovery?
Answer:
A scalable method involves the Zincke reaction using pyridine N-oxides and trifluoroacetic anhydride (TFAA) in acetonitrile. This regioselective approach tolerates functional groups like halides and nitriles . For example:
- Procedure : React pyridine N-oxide with TFAA and pyridine (5 equiv) at 0°C → room temperature. Isolate via column chromatography (yield: 75–90%) .
Q. Advanced: How does the crystal structure of this compound influence its optoelectronic applications?
Answer:
this compound crystallizes in a monoclinic system (centrosymmetric), but when co-crystallized with KH₂PO₄, it forms non-centrosymmetric 2APKDP crystals. This structural shift enables nonlinear optical (NLO) properties, critical for frequency doubling in lasers:
- Synthesis : Equimolar this compound and KH₂PO₄ in double-distilled H₂O via slow evaporation .
- Validation : Confirm non-centrosymmetry using X-ray diffraction (XRD) and measure SHG efficiency relative to KDP .
Q. Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
this compound is neurotoxic (LD₅₀ oral = 200 mg/kg in rats) and causes CNS impairment . Key protocols:
PPE : Nitrile gloves, goggles, and fume hoods for dust control .
Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Exposure response : For inhalation, move to fresh air; for skin contact, wash with soap and water .
Q. Advanced: How can fluorescence quenching mechanisms of this compound be analyzed in biochemical assays?
Answer:
this compound’s fluorescence is quenched by hydroxide ions via photoinduced electron transfer (PET). To study this:
Experimental setup : Use a FS5 Spectrofluorometer (Edinburgh Instruments) with λₑₓ = 310 nm, λₑₘ = 360 nm .
Quenching analysis : Apply the Stern-Volmer equation to calculate quenching constants (Kq). For this compound in aqueous buffer, Kq ranges from 1–5 × 10¹⁰ M⁻¹s⁻¹ .
Validation : Compare with reference standards (e.g., quinine bisulfate) .
Q. Basic: What analytical techniques are used to confirm this compound purity?
Answer:
Chromatography : Reverse-phase HPLC (C18 column, 254 nm detection) with retention time ~6.2 min .
Spectroscopy : FTIR peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N ring vibration) .
Mass spectrometry : ESI-MS m/z 95.06 [M+H]⁺ .
Q. Advanced: How do structural modifications of this compound enhance anticancer activity?
Answer:
Introducing electron-withdrawing groups (e.g., -CN, -CF₃) at the 3-position increases DNA intercalation and topoisomerase inhibition. Example:
- Synthesis : React this compound with chloroacetonitrile under microwave irradiation (70°C, 30 min) .
- Bioassay : Test cytotoxicity via MTT assay (IC₅₀ = 8–12 μM in MCF-7 cells) .
Q. Basic: What are the environmental hazards of this compound?
Answer:
this compound is classified as hazardous due to bioaccumulation potential and aquatic toxicity (EC₅₀ = 10 mg/L in Daphnia magna). Disposal must follow EPA guidelines for nitrogenous waste .
Q. Advanced: How can computational methods predict this compound reactivity in catalytic systems?
Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
Frontier orbitals : HOMO (-6.2 eV) localized on the amino group, favoring electrophilic attacks .
Reaction pathways : Simulate nucleophilic aromatic substitution (SNAr) with halides to predict regioselectivity .
Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .
Properties
IUPAC Name |
pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNLGPSRYBMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2, Array | |
Record name | 2-AMINOPYRIDINE | |
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Related CAS |
83784-84-3, Array | |
Record name | Poly(2-aminopyridine) | |
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Record name | 2-Aminopyridine | |
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DSSTOX Substance ID |
DTXSID0024505 | |
Record name | 2-Aminopyridine | |
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Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992), Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes., White powder, leaflets, or crystals with a characteristic odor; [NIOSH], COLOURLESS OR WHITE POWDER OR CRYSTALS WITH CHARACTERISTIC ODOUR., White powder, leaflets, or crystals with a characteristic odor. | |
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Boiling Point |
399 to 410 °F at 760 mmHg (NTP, 1992), 210.6 °C, Boiling point: 104-106 °C @ 20 mm Hg, 211 °C, 411 °F | |
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Flash Point |
198 °F (NTP, 1992), 198 ° F, 68 °C, 154 °F (closed cup), 68 °C c.c., 198 °F, 154 °F | |
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Record name | 2-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/381 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in alcohol, benzene, ether, and hot petrol ether, >100 g/100 g water @ 20 °C, Soluble in ethanol, ethyl ether, and acetone, Water solubility: >100g/100mL at 20 °C, Solubility in water: very good, >100% | |
Record name | 2-AMINOPYRIDINE | |
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Record name | 2-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINOPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Aminopyridine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.065 @ 20 °C/4 °C | |
Record name | 2-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.25 (Air= 1), Relative vapor density (air = 1): 3.2 | |
Record name | 2-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINOPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.8 mmHg at 77 °F (NIOSH, 2023), 0.09 [mmHg], Vapor pressure, kPa at 25 °C: 0.8, 0.8 mmHg at 77 °F, (77 °F): 0.8 mmHg | |
Record name | 2-AMINOPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19802 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Aminopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/289 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-AMINOPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/381 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Aminopyridine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
AMINOPYRIDINES @ CONCN ABOVE 1X10-5 MOLAR CAUSED CONTRACTIONS OF GUINEA PIG ILEUM. AMINOPYRIDINES MAY ACT ON CHOLINERGIC NERVES IN ILEUM, CAUSING INCR RELEASE OF ACETYLCHOLINE BY FACILITATING CALCIUM MOVEMENT, NOT BLOCKING POTASSIUM CONDUCTANCE., THE EFFECTS OF 2-, 3-, AND 4-AMINOPYRIDINES WERE INVESTIGATED ON THE ISOLATED CHICK NERVE-MUSCLE PREPARATION AND ON NERVE-FREE CELL CULTURES OF EMBRYONIC CHICK SKELETAL MUSCLE. ALL 3 COMPOUNDS REVERSED TUBOCURARINE BLOCKADE & AUGMENTED TWITCH HEIGHT IN INDIRECTLY STIMULATED ISOLATED NERVE-MUSCLE PREPN. THE AMINOPYRIDINES MAY FACILITATE NEUROMUSCULAR TRANSMISSION BY INCR ACETYLCHOLINE RELEASE IN RESPONSE TO NERVE STIMULATION., 2-AMINOPYRIDINE BLOCKED POTASSIUM CHANNELS OF SQUID AXON MEMBRANES IN MANNER DEPENDENT ON MEMBRANE POTENTIAL & DURATION & FREQUENCY OF VOLTAGE CLAMP PULSES. BINDING IS TO CLOSED K CHANNELS, RELEASED FROM OPEN CHANNELS IN VOLTAGE-DEPENDENT MANNER. | |
Record name | 2-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White leaflets or large colorless crystals, WHITE POWDER OR CRYSTALS, White powder, leaflets, or crystals., Leaflets, or large crystals | |
CAS No. |
504-29-0, 26445-05-6, 24843-39-8 | |
Record name | 2-AMINOPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19802 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | AMINOPYRIDINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2408 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Aminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinylnitrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024843398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINOPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSX981HEWU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINOPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/381 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Pyridine, 2-amino- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/US180858.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
138 to 140 °F (NTP, 1992), 58.1 °C, 58 °C, 137 °F | |
Record name | 2-AMINOPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19802 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-AMINOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINOPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/381 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Aminopyridine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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